molecular formula C12H6Br4O B1255590 2,2',4,5'-Tetrabromodiphenyl ether CAS No. 243982-82-3

2,2',4,5'-Tetrabromodiphenyl ether

Cat. No.: B1255590
CAS No.: 243982-82-3
M. Wt: 485.79 g/mol
InChI Key: QWVDUBDYUPHNHY-UHFFFAOYSA-N
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Description

2,2’,4,5’-Tetrabromodiphenyl ether is a polybrominated diphenyl ether, a class of brominated flame retardants. These compounds are widely used in various industrial applications due to their ability to inhibit the spread of fire. Polybrominated diphenyl ethers have been detected in the environment and in human tissues, raising concerns about their potential health effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,4,5’-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or a bromine-containing compound in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired degree of bromination.

Industrial Production Methods

In industrial settings, the production of 2,2’,4,5’-Tetrabromodiphenyl ether involves large-scale bromination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to control the reaction parameters. The final product is purified through various techniques, such as crystallization or distillation, to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’,4,5’-Tetrabromodiphenyl ether undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the removal of bromine atoms, leading to the formation of less brominated diphenyl ethers.

    Substitution: This reaction involves the replacement of bromine atoms with other functional groups, such as hydroxyl or methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or zinc dust are used. The reactions are often conducted in the presence of a solvent like ethanol or methanol.

    Substitution: Substitution reactions often require the use of nucleophiles, such as hydroxide ions or methoxide ions, and are carried out under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives, such as 2,2’,4,5’-tetrabromodiphenyl ether-4’-ol.

    Reduction: Less brominated diphenyl ethers, such as 2,2’,4-bromodiphenyl ether.

    Substitution: Methoxylated derivatives, such as 2,2’,4,5’-tetrabromodiphenyl ether-4’-methoxy.

Scientific Research Applications

2,2’,4,5’-Tetrabromodiphenyl ether has been extensively studied for its environmental impact and potential health effects. It is used as a model compound in research to understand the behavior of polybrominated diphenyl ethers in the environment and their interactions with biological systems. In chemistry, it is used to study the mechanisms of bromination and debromination reactions. In biology and medicine, it is used to investigate its effects on cellular processes and its potential role as an endocrine disruptor. In industry, it is used to develop and test new flame retardant materials.

Mechanism of Action

The mechanism of action of 2,2’,4,5’-Tetrabromodiphenyl ether involves its interaction with cellular components, leading to various biological effects. It can bind to and activate or inhibit specific receptors, such as the aryl hydrocarbon receptor and the estrogen receptor. These interactions can disrupt normal cellular signaling pathways, leading to changes in gene expression and cellular function. The compound can also generate reactive oxygen species, leading to oxidative stress and cellular damage.

Comparison with Similar Compounds

2,2’,4,5’-Tetrabromodiphenyl ether is similar to other polybrominated diphenyl ethers, such as 2,2’,4,4’-tetrabromodiphenyl ether and 2,2’,4,6’-tetrabromodiphenyl ether. These compounds share similar chemical structures and properties, but differ in the positions of the bromine atoms on the diphenyl ether backbone. The unique arrangement of bromine atoms in 2,2’,4,5’-Tetrabromodiphenyl ether can influence its reactivity and biological effects. For example, 2,2’,4,4’-tetrabromodiphenyl ether is more commonly studied and has been shown to have different toxicological profiles compared to 2,2’,4,5’-Tetrabromodiphenyl ether.

List of Similar Compounds

  • 2,2’,4,4’-Tetrabromodiphenyl ether
  • 2,2’,4,6’-Tetrabromodiphenyl ether
  • 2,2’,3,4’-Tetrabromodiphenyl ether
  • 2,2’,3,5’-Tetrabromodiphenyl ether

Properties

IUPAC Name

1,4-dibromo-2-(2,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-2-4-11(10(16)5-7)17-12-6-8(14)1-3-9(12)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVDUBDYUPHNHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873927
Record name 2,2',4,5'-Tetrabromodiphenyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243982-82-3
Record name BDE 49
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243982-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',4,5'-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243982823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,5'-Tetrabromodiphenyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,5'-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D24364111Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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